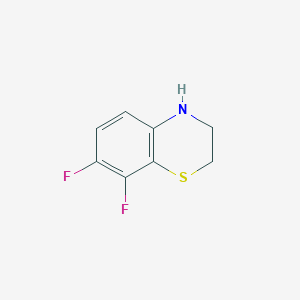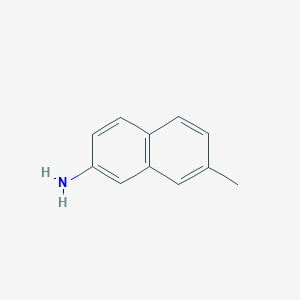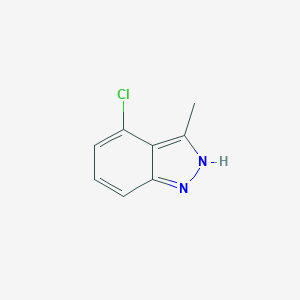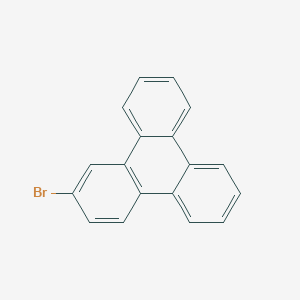
2-Bromotriphenylene
Vue d'ensemble
Description
2-Bromotriphenylene, also known as 2-bromobenzo[9,10]phenanthrene, is a solid compound with the molecular formula C18H11Br . It has a molecular weight of 307.19 . It is used as an intermediate in the synthesis of hole transport layer (HTL) materials or host materials .
Synthesis Analysis
The synthesis of 2-Bromotriphenylene involves the reaction of bromine with the compound in dichloromethane at 20°C for 12 hours under an inert atmosphere . Another method involves the use of the second intermediate of step 2 - (4-bromobenzeneYl) -1,1 biphenyl, nitromethane, and a catalytic amount of ferric chloride .Molecular Structure Analysis
The InChI code for 2-Bromotriphenylene is 1S/C18H11Br/c19-12-9-10-17-15-7-2-1-5-13(15)14-6-3-4-8-16(14)18(17)11-12/h1-11H . This indicates the connectivity and hydrogen count of its atoms.Physical And Chemical Properties Analysis
2-Bromotriphenylene is a solid with a density of 1.5±0.1 g/cm3 . It has a boiling point of 482.9±14.0 °C at 760 mmHg . The compound has a molar refractivity of 87.5±0.3 cm3 . It is also characterized by a polarizability of 34.7±0.5 10-24 cm3 and a molar volume of 208.0±3.0 cm3 .Applications De Recherche Scientifique
On-Surface Ullmann Reaction Mechanisms : 2-Bromotriphenylene is used in studying on-surface Ullmann-type coupling reactions. This research is crucial for designing covalently bonded organic frameworks, which have applications in nanoelectronics and optical devices. Advanced atomic force microscopy techniques allow for the imaging of these reactions with high resolution, enhancing our understanding of the reaction pathways and the role of metal coordination (Zint et al., 2017).
Synthesis of Electron-Transport Materials : 2-Bromotriphenylene derivatives have been synthesized for use in electronic materials. For instance, 2-Bromo-N,N′-bis(2-octyldodecyl)perylene-3,4:9,10-bis(dicarboximide) shows potential in organic field-effect transistors. Such materials are significant for developing advanced electronic devices (Zhang et al., 2013).
Quantum Computational Studies : The bromination derivatives of compounds like 2-acetylthiophene are analyzed using quantum computational techniques. These studies include vibrational analysis and molecular docking, contributing to the understanding of electronic transitions and reactive areas in these compounds, which is essential for applications in drug design and material science (Rahuman et al., 2020).
Development of Polymeric Organosilicon Systems : 2-Bromotriphenylene derivatives are utilized in synthesizing polymeric systems with applications in photochemistry and conductivity. These polymers exhibit unique properties like cleavage of silicon-silicon bonds under irradiation and conductivity when doped, which can be useful in creating advanced materials (Kunai et al., 1996).
High Conductivity Metal-Organic Frameworks : The compound Ni₃(2,3,6,7,10,11-hexaiminotriphenylene)₂, a metal-organic framework (MOF) derived from hexaiminotriphenylene, exhibits high conductivity. This research opens new possibilities in developing conductive MOFs for various applications like electronics and sensing (Sheberla et al., 2014).
Safety And Hazards
Orientations Futures
2-Bromotriphenylene is an OLED intermediate used for the synthesis of hole transport layer (HTL) materials or host materials . Its electron-rich and planar structure make it valuable in electroluminescence devices . It can also be used as an intermediate to be embedded as a fluorescent probe for sensors and biomedical applications . This suggests potential future directions in the fields of organic electronics and biomedical research.
Propriétés
IUPAC Name |
2-bromotriphenylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br/c19-12-9-10-17-15-7-2-1-5-13(15)14-6-3-4-8-16(14)18(17)11-12/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDOYYDMCZUHNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)Br)C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593308 | |
| Record name | 2-Bromotriphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromotriphenylene | |
CAS RN |
19111-87-6 | |
| Record name | 2-Bromotriphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromotriphenylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


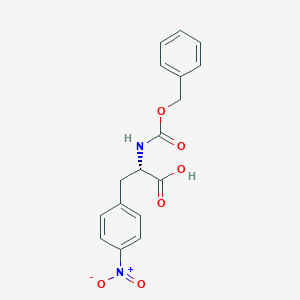
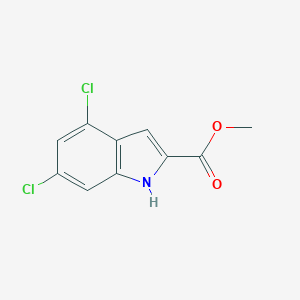
![1-[4-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B175754.png)
![methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate](/img/structure/B175755.png)
![(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide](/img/structure/B175757.png)
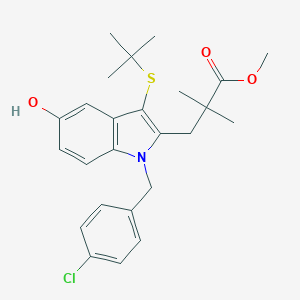
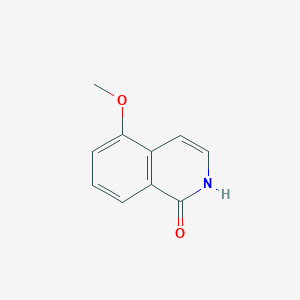
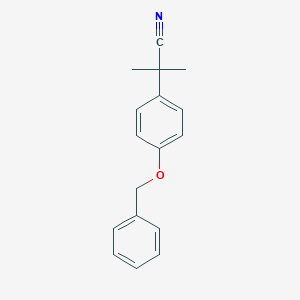
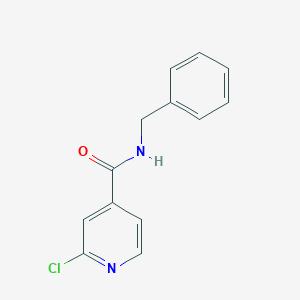
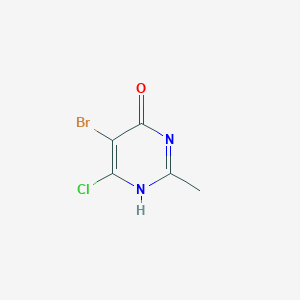
![(2R,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B175773.png)
